molecular formula C8H9N3OS B12051332 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one

2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12051332
M. Wt: 195.24 g/mol
InChI Key: VAKLVFWIPXBEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with formamide under acidic conditions to form the thienopyrimidine core. Subsequent methylation and aminomethylation steps yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one
  • Thieno[3,2-d]pyrimidin-4-amine
  • Thieno[2,3-d]pyrimidin-4(3H)-ones

Uniqueness

2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique structural features and biological activities. Compared to similar compounds, it exhibits distinct reactivity patterns and potential therapeutic applications .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3OS/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6/h2-3,9H,4H2,1H3,(H,10,11,12)

InChI Key

VAKLVFWIPXBEGM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=C(C(=O)N1)SC=C2

Origin of Product

United States

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